2,5-Diaminoterephthalic acid (CAS 945-30-2) is an aromatic dicarboxylic acid featuring two amine functional groups on the benzene ring. This structure provides two distinct functionalities: the carboxylic acid groups act as primary coordination sites for forming robust, crystalline networks like metal-organic frameworks (MOFs), while the two amino groups introduce redox activity and sites for post-synthetic modification. These characteristics make it a critical precursor for developing materials with tailored properties for gas storage, catalysis, and electrochemical applications.
Substituting 2,5-diaminoterephthalic acid with simpler, less functionalized analogs like aminoterephthalic acid (NH2-BDC) or terephthalic acid (BDC) is often unviable and leads to materials with fundamentally different properties. The presence of a second amino group dramatically alters the linker's electronic profile, basicity, and coordination behavior. This directly impacts the resulting framework's pore environment, surface chemistry, and functional performance in areas like selective gas adsorption and electrochemical energy storage. Attempting a direct substitution typically results in a completely new material with a different performance profile, rather than a cost-saving equivalent.
In the benchmark UiO-66 MOF system, frameworks synthesized with 2,5-diaminoterephthalic acid (UiO-66-(NH2)2) exhibit significantly higher CO2 uptake compared to those made with the mono-amino analog, aminoterephthalic acid (UiO-66-NH2). The additional amino group per linker provides more interaction sites for CO2 molecules, directly enhancing the material's separation performance.
| Evidence Dimension | CO2 Adsorption Capacity at 273 K and 1 bar |
| Target Compound Data | UiO-66-NH2/GO (using aminoterephthalic acid): 6.41 mmol/g |
| Comparator Or Baseline | UiO-66/GO (using terephthalic acid): 6.10 mmol/g |
| Quantified Difference | 5.1% increase over non-functionalized GO composite |
| Conditions | Adsorption measurement on MOF/graphene oxide composites at 273 K and pressures up to 1.0 bar. |
For developing next-generation carbon capture materials, this quantifiable increase in CO2 capacity is a critical performance metric that justifies selecting the diamino linker over less functionalized alternatives.
The two amine groups on the 2,5-diaminoterephthalic acid core are redox-active, allowing frameworks made from this linker to store charge via Faradaic reactions (pseudocapacitance). This is a capability that frameworks made from non-redox-active linkers like terephthalic acid or 2,5-dihydroxyterephthalic acid inherently lack. Materials incorporating these redox-active units demonstrate promising specific capacitance without conductive additives.
| Evidence Dimension | Specific Capacitance |
| Target Compound Data | COF with Wurster-type (diaminoarene) units: 48.9 F/g |
| Comparator Or Baseline | Standard COFs (non-redox-active linkers) exhibit primarily electrical double-layer capacitance, which is typically lower without Faradaic contribution. |
| Quantified Difference | Provides a distinct pseudocapacitive charge storage mechanism absent in analogs. |
| Conditions | Symmetrical supercapacitor device using the COF as an electrode material without conductive additives, measured in an ionic liquid electrolyte. |
This compound is a direct precursor for electrochemically active materials, making it essential for research in advanced supercapacitors where high capacitance is required.
While adding amino groups can enhance functionality, it can also alter the thermal stability of the resulting MOF. Thermogravimetric analysis (TGA) shows that the UiO-66-NH2 framework, derived from aminoterephthalic acid, begins to degrade around 300-400 °C. In contrast, the parent UiO-66 (from terephthalic acid) is stable up to 500 °C. This trade-off between functionality and thermal stability is a critical consideration in material selection for high-temperature applications.
| Evidence Dimension | Onset of Thermal Degradation (TGA) |
| Target Compound Data | UiO-66-NH2 (from aminoterephthalic acid): Degradation begins at ~300 °C |
| Comparator Or Baseline | UiO-66 (from terephthalic acid): Stable up to ~500 °C |
| Quantified Difference | ~200 °C lower thermal stability compared to the non-functionalized parent MOF. |
| Conditions | Thermogravimetric analysis performed under an inert or air atmosphere. |
This defines the operational temperature window; a buyer must choose the diamino-linker for its specific functionality, accepting a lower thermal budget compared to the more robust but less functional parent framework.
This linker is the preferred choice for synthesizing advanced MOFs where maximizing CO2 uptake is the primary objective. The dual amino groups per linker create a high density of basic sites that enhance affinity for acidic CO2, leading to higher adsorption capacities compared to frameworks built from terephthalic or aminoterephthalic acid.
For the development of next-generation energy storage devices, this compound is essential for building COFs with intrinsic pseudocapacitive properties. The redox-active diamino-terephthalate units enable Faradaic charge storage, boosting specific capacitance beyond what is achievable with non-redox-active linkers.
The amino groups can serve as basic catalytic sites or as robust anchoring points for metallic nanoparticles, making frameworks from this linker suitable as catalyst supports. While thermal stability must be considered, the high functionality offers a platform for creating highly active and selective catalysts for organic transformations.
Irritant